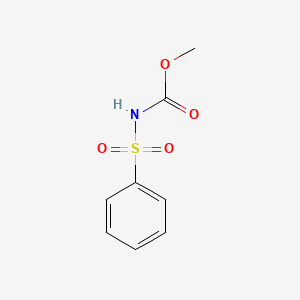
methyl N-(benzenesulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(benzenesulfonyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzenesulfonyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-(benzenesulfonyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with methyl carbamate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of N-substituted carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to yield the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(benzenesulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzenesulfonic acid derivatives, while reduction can produce sulfinyl or sulfide compounds.
Wissenschaftliche Forschungsanwendungen
Methyl N-(benzenesulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives.
Wirkmechanismus
The mechanism of action of methyl N-(benzenesulfonyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Methyl N-(benzenesulfonyl)carbamate can be compared with other similar compounds, such as:
Methyl N-(p-toluenesulfonyl)carbamate: Similar structure but with a toluenesulfonyl group instead of a benzenesulfonyl group.
Methyl N-(methanesulfonyl)carbamate: Contains a methanesulfonyl group, making it less bulky compared to the benzenesulfonyl derivative.
Methyl N-(naphthalenesulfonyl)carbamate: Features a naphthalenesulfonyl group, which introduces additional aromaticity and potential steric effects.
The uniqueness of this compound lies in its specific structural features, which influence its reactivity and biological activity. Its benzenesulfonyl group provides a balance of steric and electronic effects that can be advantageous in various applications.
Eigenschaften
IUPAC Name |
methyl N-(benzenesulfonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)9-14(11,12)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSZICITQBPJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028528 |
Source


|
| Record name | Methyl N-(benzenesulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)
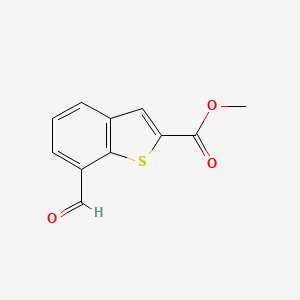
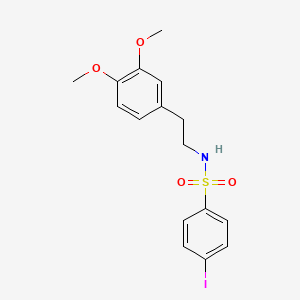
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide](/img/structure/B2957258.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea](/img/structure/B2957259.png)
![methyl 2-[4-(2,5-dimethylbenzenesulfonamido)benzamido]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)
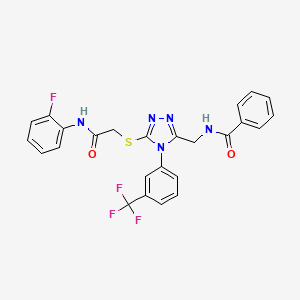
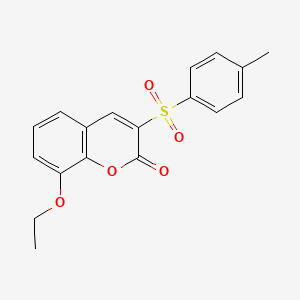
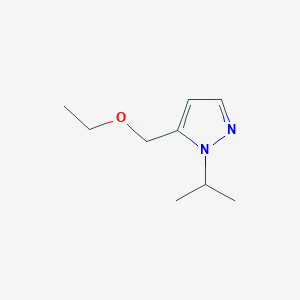
![4-bromo-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2957265.png)
![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)
![5-Fluoro-4-methyl-6-[4-(2-phenoxyethanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)
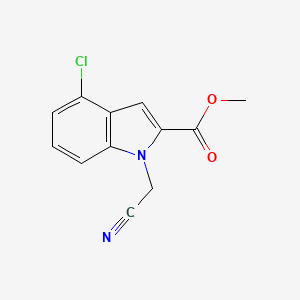
![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)
